molecular formula C11H21ClN2O2 B6301069 (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride CAS No. 2097061-02-2

(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride

Cat. No. B6301069
CAS RN: 2097061-02-2
M. Wt: 248.75 g/mol
InChI Key: JXMNOIJYTIEXLZ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an ester, specifically a t-butyl ester . Esters are commonly used in a variety of applications, including in the synthesis of many commercially available drugs and building blocks .


Chemical Reactions Analysis

Esters, including t-butyl esters, can undergo a variety of reactions. For example, they can be converted to acid chlorides using thionyl chloride . They can also be hydrolyzed to form carboxylic acids and alcohols .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar alkanes and alcohols . They can also engage in hydrogen bonding with water, so low molar mass esters are somewhat soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of α-aza-amino-acid derivatives and intermediates for the preparation of α-aza-peptides. T-butyl 3-alkyl- or -aralkyl carbazates, obtained by hydrogenation of hydrazones, were converted into α-aza-amino-acid esters and amides (Dutta & Morley, 1975).
  • It has been involved in acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, leading to various isomeric hydroxy esters and other products, illustrating its potential in diverse chemical transformations (Adam & Crämer, 1987).

Role in Pharmacological Research

  • The compound has been utilized in the concise synthesis of JN403, a selective agonist for the nicotinic acetylcholine receptor α7. This highlights its role in the development of neuroactive drugs (Jiang, Prasad, & Repič, 2009).
  • Research has also explored its use in the synthesis of novel non-natural spiro[2.3]hexane amino acids, analogs of γ-aminobutyric acid, showing its applicability in neuroscience and pharmacology (Yashin et al., 2017).

Biochemical Applications

  • Studies have investigated the compound in the context of fatty acid amide hydrolase (FAAH) inhibitors. These research efforts provide insight into the compound's potential in biochemical and therapeutic applications (Vacondio et al., 2011).

Material Science and Organic Chemistry

  • The compound has been a subject in the preparation and study of acid-catalyzed rearrangement of azidoformate and related compounds, demonstrating its versatility in organic synthesis and material science (Nativi, Reymond, & Vogel, 1989).

Safety and Hazards

General safety measures for handling esters include avoiding contact with skin, eyes, and clothing, ensuring adequate ventilation, and not ingesting or inhaling the compound . Specific safety and hazard information would depend on the exact properties of this compound.

properties

IUPAC Name

tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMNOIJYTIEXLZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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